Dicentrine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5742-03-0 |

|---|---|

Molecular Formula |

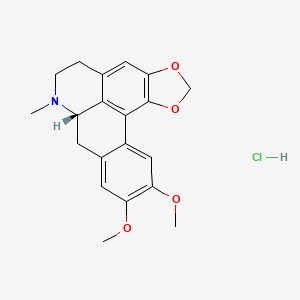

C20H22ClNO4 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1 |

InChI Key |

KEPNLLUUOISJKZ-UQKRIMTDSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Dicentrine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Dicentrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, exhibits a multifaceted pharmacological profile through its interaction with several key cellular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its activities as an α1-adrenoceptor antagonist, a modulator of ion channels, and an inhibitor of crucial enzymes such as protein disulfide isomerase and topoisomerase II. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in pharmacology and drug development.

α1-Adrenergic Receptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors, which are G protein-coupled receptors involved in vasoconstriction and other physiological processes.[1][2] This antagonism is considered a primary mechanism for its cardiovascular effects.

Quantitative Data: Receptor Affinity

The antagonist potency of dicentrine at α1-adrenoceptors has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

| Agonist | Preparation | pA2 Value | Reference Compound | pA2 Value |

| Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | Prazosin | 10.60 ± 0.10 |

| Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | Phentolamine | 7.53 ± 0.10 |

| Noradrenaline | Human Hyperplastic Prostate | 8.04 ± 0.09 | Yohimbine | 6.20 ± 0.05 |

| Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 |

Signaling Pathway

Activation of α1-adrenoceptors by agonists like norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Dicentrine, as a competitive antagonist, blocks the initial binding of agonists to the α1-adrenoceptor, thereby inhibiting this entire downstream signaling cascade and preventing vasoconstriction.[1] Dicentrine has been shown to suppress noradrenaline-induced inositol monophosphate formation in rat thoracic aorta.[1][4]

Experimental Protocols

-

Tissue Preparation: Human hyperplastic prostate tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

-

Binding Assay:

-

Membrane preparations (containing a specific amount of protein, e.g., 50-100 µg) are incubated with the radioligand [3H]prazosin at various concentrations to determine total binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

-

For competition binding assays, membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of dicentrine or other competing ligands.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data (Kd and Bmax) are determined by Scatchard analysis. Competition binding data are analyzed to determine the inhibitory constant (Ki) for dicentrine.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

-

Isometric Tension Measurement:

-

Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The rings are connected to isometric force transducers, and a resting tension is applied.

-

After an equilibration period, the viability of the tissue is tested with a contractile agent (e.g., KCl).

-

Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained in the absence and presence of increasing concentrations of dicentrine.

-

-

Data Analysis: The antagonist effects of dicentrine are quantified by calculating the pA2 values from Schild plot analysis.

Modulation of Ion Channels

Dicentrine has been shown to modulate the activity of several ion channels, including sodium (Na+), potassium (K+), and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[5][6]

Sodium and Potassium Channel Blockade

In cardiac myocytes, dicentrine exhibits effects similar to Class Ia and III antiarrhythmic agents by blocking both Na+ and K+ channels.[7][8]

| Parameter | Cell Type | Dicentrine Concentration | Effect |

| Action Potential Duration (APD50) | Rat Ventricular Myocytes | 3 µM | Prolonged from 38.9 ms to 147.8 ms |

| Maximal Rate of Depolarization (Vmax) | Rat Ventricular Myocytes | 3 µM | Reduced from 220.5 V/s to 37.0 V/s |

| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | 1-100 µM | Dose-dependent inhibition (KD = 3.0 ± 0.5 µM) |

| Late Outward K+ Current (Ilo) | Rat Ventricular Myocytes | 10 µM | Significantly reduced |

| Sodium Inward Current (INa) | Rabbit Cardiac Cells | 9 µM | Significant inhibition |

TRPA1 Channel Interaction

Dicentrine induces antinociceptive effects, likely through interaction with TRPA1 channels, which are non-selective cation channels involved in pain and inflammation.[6]

TRPA1 channels can be activated by various stimuli, including pungent natural compounds and inflammatory mediators.[9] Activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a nociceptive signal. Dicentrine appears to modulate TRPA1 activity, leading to an antinociceptive effect, though the precise nature of this interaction (direct block or allosteric modulation) requires further elucidation.[6]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[6]

-

Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., rat or rabbit ventricles) by enzymatic digestion.

-

Electrophysiological Recording:

-

The tight-seal whole-cell patch-clamp technique is used to record action potentials and membrane currents.

-

Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

-

Patch pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

-

Data Acquisition and Analysis:

-

Action potentials are recorded in current-clamp mode, and parameters like APD50 and Vmax are measured.

-

Specific ion channel currents (e.g., Ito, Ilo, INa) are isolated and recorded in voltage-clamp mode using specific voltage protocols and pharmacological blockers for other currents.

-

The effects of dicentrine are assessed by applying it to the external solution at various concentrations.

-

Data are analyzed to determine changes in current amplitude, kinetics, and voltage-dependence.

-

Enzyme Inhibition

Dicentrine also functions as an inhibitor of protein disulfide isomerase (PDI) and topoisomerase II, suggesting potential applications in cancer therapy.

Protein Disulfide Isomerase (PDI) Inhibition

PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins, playing a crucial role in protein folding.[10] Inhibition of PDI can lead to an accumulation of misfolded proteins and induce cell death.[11]

| Compound | Cell Line | Assay | IC50 |

| Dicentrine | Human Hepatoma (HepG2) | Insulin Turbidity Assay | 56.70 µM |

| Dicentrinone | Human Hepatoma (HepG2) | Insulin Turbidity Assay | 43.95 µM |

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that alters DNA topology, which is essential for DNA replication and chromosome segregation.[12] Inhibitors of topoisomerase II can trap the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[13]

| Compound | Assay | IC50 |

| Dicentrine | Topoisomerase II Inhibition Assay | 27 µM |

Experimental Workflows

Experimental Protocols

-

Principle: PDI catalyzes the reductive cleavage of disulfide bonds in insulin, leading to the aggregation of the B-chain, which can be measured as an increase in turbidity.

-

Procedure:

-

Prepare a reaction mixture containing insulin in a suitable buffer.

-

Initiate the reaction by adding dithiothreitol (DTT) to reduce the insulin.

-

Add PDI enzyme in the absence or presence of various concentrations of dicentrine.

-

Monitor the increase in absorbance (turbidity) at a specific wavelength (e.g., 650 nm) over time using a spectrophotometer.

-

-

Data Analysis: The rate of turbidity increase is proportional to PDI activity. The percentage of inhibition by dicentrine is calculated relative to the control (no inhibitor), and the IC50 value is determined.

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors can either prevent this relaxation or trap the enzyme-DNA covalent complex, leading to linearized or nicked DNA.

-

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer.

-

Add purified human topoisomerase II enzyme.

-

Add dicentrine at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS and proteinase K.

-

Analyze the DNA topoisomers (supercoiled, relaxed, linear, nicked) by agarose gel electrophoresis followed by staining with an intercalating dye (e.g., ethidium bromide).

-

-

Data Analysis: The inhibition of DNA relaxation or the appearance of linear/nicked DNA is quantified by densitometry of the gel bands. The IC50 value is the concentration of dicentrine that causes 50% inhibition of the enzyme's activity.

Conclusion

This compound demonstrates a complex mechanism of action, engaging multiple cellular targets. Its potent antagonism of α1-adrenoceptors underlies its significant cardiovascular effects. Furthermore, its ability to modulate ion channels contributes to its potential antiarrhythmic and antinociceptive properties. The inhibitory action of dicentrine on protein disulfide isomerase and topoisomerase II highlights its potential as a lead compound for anticancer drug development. This guide provides a foundational understanding of these core mechanisms, offering valuable insights for researchers and professionals in the field of pharmacology and therapeutic development. Further investigation into the intricate details of these interactions will be crucial for the full elucidation of dicentrine's therapeutic potential.

References

- 1. Structures and functions of protein disulfide isomerase family members involved in proteostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Critical roles of protein disulfide isomerases in balancing proteostasis in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transient receptor potential channel - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]

- 11. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicentrine Hydrochloride: A Technical Guide to Its Botanical Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including its potent α1-adrenoceptor antagonism and potential as an anti-tumor and antinociceptive agent. This technical guide provides an in-depth overview of the primary plant sources of Dicentrine hydrochloride, detailed methodologies for its isolation and purification, and a summary of its known signaling pathways. Quantitative data from various studies are compiled for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Botanical Sources of Dicentrine

Dicentrine is predominantly found in plant species belonging to the Lauraceae and Menispermaceae families. The principal genera known to produce this alkaloid are Lindera, Stephania, and Ocotea.

Lindera Genus (Lauraceae)

Several species within the Lindera genus are recognized sources of Dicentrine. Notably, Lindera aggregata and Lindera megaphylla have been subjects of phytochemical investigations revealing the presence of Dicentrine and other related alkaloids.[1][2] The roots of these plants are often the primary material for extraction.[3]

Stephania Genus (Menispermaceae)

The Stephania genus is another significant source of Dicentrine. Species such as Stephania venosa, Stephania cepharantha, and Stephania suberosa have been shown to contain this alkaloid.[4][5][6] In vitro culture systems, including callus and hairy root cultures of Stephania venosa and Stephania suberosa, have been developed as alternative and potentially high-yielding sources of Dicentrine.[1][4]

Ocotea Genus (Lauraceae)

Various species of the Ocotea genus, including Ocotea puberula, are known to produce Dicentrine.[7] The leaves of Ocotea puberula have been specifically utilized for the extraction and purification of this compound.

Quantitative Analysis of Dicentrine Content

The concentration of Dicentrine can vary significantly depending on the plant species, the specific part of the plant used, and the cultivation or culture conditions. The following table summarizes reported yields of Dicentrine from various sources.

| Plant Source | Plant Part/Culture Type | Dicentrine Yield | Reference(s) |

| Stephania venosa | Callus Culture | 19.5 ± 0.3 mg/g dry weight | [1][4] |

| Stephania venosa | Cell Suspension Culture | 15-26 mg/g dry weight | [1][4] |

| Stephania suberosa | Hairy Roots Culture | 8.92 ± 0.07 mg/g dry weight | |

| Stephania suberosa | Hairy Roots Culture (with Tyrosine) | 14.73 ± 0.47 mg/g dry weight | |

| Stephania venosa (various locations) | Roots | Not detected to 20.38 mg/g | [5] |

| Ocotea puberula | Leaves | 0.56 mg from 1.8 g alkaloid-enriched fraction (from 300g dried leaves) | [7] |

Experimental Protocols for Isolation and Purification

The isolation of this compound typically involves solvent extraction, acid-base partitioning, and chromatographic purification. The following are representative protocols derived from published literature.

General Extraction and Acid-Base Partitioning

This initial step is broadly applicable to most plant sources and aims to enrich the alkaloid fraction.

Methodology:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, often with the aid of sonication or reflux.[5][7]

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[7]

-

Acid-Base Partitioning:

-

The crude extract is resuspended in a nonpolar organic solvent like dichloromethane and then partitioned against an acidic aqueous solution (e.g., 1% HCl, pH 2).[7] The protonated alkaloids, including this compound, will migrate to the aqueous phase.

-

The aqueous phase is collected and the pH is adjusted to approximately 10 with a base, such as ammonium hydroxide, to deprotonate the alkaloids.[7]

-

The basified aqueous solution is then extracted with a nonpolar organic solvent (e.g., dichloromethane). The free base alkaloids will now partition into the organic phase.[7]

-

-

Final Concentration: The organic phase containing the enriched alkaloids is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the enriched alkaloid fraction.[7]

Chromatographic Purification

Further purification of the enriched alkaloid fraction is necessary to isolate Dicentrine.

3.2.1. Silica Gel Column Chromatography (for Ocotea species)

Methodology:

-

The enriched alkaloid fraction is subjected to silica gel column chromatography.[7]

-

Elution is performed using a gradient of ethyl acetate and methanol. A typical gradient could be from 9:1 to 1:9 (EtOAc:MeOH).[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Dicentrine.

-

Fractions containing pure Dicentrine are combined and the solvent is evaporated.

3.2.2. High-Performance Liquid Chromatography (HPLC) (for Stephania and Lindera species)

Methodology:

-

Mobile Phase: A gradient elution system is typically employed. For instance, a mixture of aqueous ammonium acetate (e.g., 100 mM) and methanol or acetonitrile can be used.[5][8]

-

Detection: UV detection is set at a wavelength where Dicentrine exhibits strong absorbance, typically around 280 nm.[5]

-

Purification: For preparative HPLC, the enriched alkaloid fraction is injected onto the column, and the fraction corresponding to the retention time of a Dicentrine standard is collected.[9]

Signaling Pathways of Dicentrine

Dicentrine exerts its pharmacological effects through interactions with multiple cellular targets.

α1-Adrenoceptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors. This is considered its primary mechanism of action for its effects on vascular smooth muscle.

Topoisomerase II Inhibition

Dicentrine has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This activity is believed to contribute to its anti-tumor properties. It is suggested that Dicentrine acts as an "adaptive" DNA intercalator, meaning it can adopt a planar conformation to bind to DNA, thereby inhibiting the action of topoisomerase II.

Protein Disulfide Isomerase (PDI) Inhibition

Recent studies have identified Dicentrine as an inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and maturation. Inhibition of PDI can induce endoplasmic reticulum stress and apoptosis in cancer cells. Dicentrine has been shown to inhibit PDI activity with an IC50 of 56.70 μM.[10]

Conclusion

This compound is a pharmacologically significant aporphine alkaloid with well-documented botanical origins. The genera Lindera, Stephania, and Ocotea represent the primary natural sources for its extraction. While traditional plant collection remains a common practice, advancements in plant tissue culture techniques offer a promising and sustainable alternative for Dicentrine production. The isolation and purification of Dicentrine rely on established phytochemical methods, including solvent extraction, acid-base partitioning, and various chromatographic techniques. A comprehensive understanding of its multifaceted signaling pathways, including α1-adrenoceptor antagonism, topoisomerase II inhibition, and PDI inhibition, is crucial for the continued exploration of its therapeutic potential in drug development. This guide provides a foundational resource for researchers and scientists working with this important natural product.

References

- 1. Dicentrine production in callus and cell suspension cultures of Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) [Isolation and preparation of flavones from the leaves of Lindera aggregata using high speed counter-current chromatography]. (2007) | Yun Liu | 9 Citations [scispace.com]

- 3. Lindera cyclopentenedione intermediates from the roots of Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicentrine Purified from the Leaves of Ocotea puberula Controls the Intracellular Spread of L. (L.) amazonensis and L. (V.) braziliensis Amastigotes and Has Therapeutic Activity as a Topical Treatment in Experimental Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of four alkaloids in Lindera aggregata by ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Dicentrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicentrine hydrochloride, an aporphine alkaloid primarily isolated from plants of the Lauraceae family, has emerged as a compound of significant interest in pharmacological research.[1][2] Its diverse biological activities, ranging from anticancer and anti-inflammatory to cardiovascular effects, underscore its potential as a lead compound for novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.

Cytotoxicity and Quantitative Data

This compound demonstrates significant cytotoxicity across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~25 µM (at 72h) | [2] |

| A549 | Lung Adenocarcinoma | Not explicitly stated, but inhibitory effects observed at 25, 50, 100, 200 µmol·L-1 | [3] |

| HepG2 | Hepatocellular Carcinoma | IC50 of 56.70 µM for PDI inhibition | [4][5] |

| HL-60 | Leukemia | Induces apoptosis and G2/M arrest | [6][7] |

| HCE-6 | Esophageal Carcinoma | Highly cytotoxic | [8] |

| Molt-4 | Lymphoma | Highly cytotoxic | [8] |

| CESS | Lymphoma | Highly cytotoxic | [8] |

| K562 | Leukemia | Highly cytotoxic | [8] |

| MS-G2 | Hepatoma | Highly cytotoxic | [8] |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of Dicentrine's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that Dicentrine treatment leads to the activation of key apoptotic markers. In TNF-α-induced A549 lung adenocarcinoma cells, Dicentrine enhances apoptosis by increasing the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[9] Furthermore, Dicentrine downregulates the expression of anti-apoptotic proteins such as cIAP2, c-FLIP, and Bcl-xL.

In addition to apoptosis, this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In HL-60 leukemia cells, both Dicentrine and its analogues have been shown to cause G2/M phase arrest.[6][7]

Inhibition of Key Enzymes

This compound targets specific enzymes that are crucial for cancer cell survival and proliferation.

-

Topoisomerase II: Dicentrine acts as a topoisomerase II inhibitor.[10] By interfering with the function of this enzyme, which is essential for DNA replication and repair, Dicentrine induces DNA damage and subsequently triggers apoptotic pathways.

-

Protein Disulfide Isomerase (PDI): Dicentrine has been identified as an inhibitor of PDI, an enzyme that is overexpressed in many cancer cells and plays a role in protein folding and cell survival.[4][5] Inhibition of PDI by Dicentrine disrupts cellular homeostasis and contributes to its cytotoxic effects. The IC50 value for PDI inhibition in HepG2 cells was determined to be 56.70 µM.[4][5]

Signaling Pathways in Anticancer Activity

This compound modulates several signaling pathways to exert its anticancer effects, most notably the NF-κB and AP-1 pathways, which are often dysregulated in cancer.

In the context of TNF-α-induced signaling in A549 cells, Dicentrine significantly blocks the activation of TAK1, p38, JNK, and Akt.[9] This upstream inhibition leads to the suppression of the transcriptional activity of both NF-κB and AP-1.[9] Specifically, Dicentrine prevents the TNF-α-induced degradation of IκB-α and the phosphorylation of IKK, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[9] Concurrently, it blocks the phosphorylation and nuclear translocation of c-Jun (a component of AP-1).[9]

Experimental Workflow for In Vitro Anticancer Evaluation

A typical experimental workflow to evaluate the anticancer activity of a compound like this compound is depicted below. This multi-step process begins with initial cytotoxicity screening and progresses to more detailed mechanistic studies.

Cardiovascular Effects

This compound exhibits significant cardiovascular activities, primarily as a potent and selective α1-adrenoceptor antagonist.[11][12][13] This action underlies its antihypertensive effects.

α1-Adrenoceptor Antagonism

Dicentrine acts as a competitive antagonist at α1-adrenoceptors, as demonstrated by its ability to shift the concentration-response curves of α1-agonists like norepinephrine and phenylephrine to the right.[12][14] Its potency has been quantified with pA2 values, which are a measure of antagonist affinity.

| Agonist | Tissue | pA2 Value | Reference |

| Norepinephrine | Rat Thoracic Aorta | 8.19 ± 0.09 | [11][12] |

| Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [11][12] |

| Norepinephrine | Human Hyperplastic Prostate | 8.04 ± 0.09 | [14] |

| Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 | [14] |

Effects on Ion Channels

In addition to its α1-adrenoceptor blocking activity, Dicentrine also affects cardiac ion channels. It has been shown to block both sodium and potassium channels in cardiac cells, suggesting potential antiarrhythmic properties.[15][16]

Anti-inflammatory and Antinociceptive Activities

This compound possesses anti-inflammatory and antinociceptive (pain-relieving) properties.[3][17]

Modulation of Inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Dicentrine and its analogs suppress the production of pro-inflammatory mediators.[10] This anti-inflammatory effect is associated with the inhibition of the NF-κB and AP-1 signaling pathways, mediated through the suppression of MAPK and Akt signaling.[10]

Interaction with TRPA1 Channels

The antinociceptive effects of Dicentrine are thought to be mediated, at least in part, through the transient receptor potential ankyrin 1 (TRPA1) channel.[2][17][18][19] Dicentrine has been shown to reduce nociceptive responses to the TRPA1 activator cinnamaldehyde, suggesting a direct or indirect interaction with this channel.[3][17]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assays (MTT and Crystal Violet)

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The crystal violet assay stains the DNA of adherent cells, providing a measure of cell number.

-

Protocol Outline:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For Crystal Violet: Fix the cells, stain with crystal violet solution, wash, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

Calculate cell viability as a percentage of the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol Outline:

-

Treat cells with this compound for a specified time.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Treat with RNase A to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Western Blotting for Apoptosis and Signaling Proteins

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

-

Protocol Outline:

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-p38, p-JNK, p-Akt, IκB-α, p65).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation or decatenation of supercoiled DNA by topoisomerase II.

-

Protocol Outline:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence or absence of this compound.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

-

Protein Disulfide Isomerase (PDI) Inhibition Assay

-

Principle: A common method is the insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing the B-chain to aggregate and increase the turbidity of the solution. An inhibitor will prevent this increase in turbidity.

-

Protocol Outline:

-

In a multi-well plate, combine purified PDI enzyme with insulin in a suitable buffer.

-

Add different concentrations of this compound.

-

Initiate the reaction by adding a reducing agent (e.g., DTT).

-

Monitor the increase in absorbance (turbidity) over time at a specific wavelength (e.g., 650 nm).

-

Calculate the percentage of inhibition relative to the control without the inhibitor.

-

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes, make it a strong candidate for further preclinical and clinical investigation. Its cardiovascular and anti-inflammatory properties further expand its therapeutic potential. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and its derivatives.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. researchgate.net [researchgate.net]

- 3. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. acgpubs.org [acgpubs.org]

- 6. noblelifesci.com [noblelifesci.com]

- 7. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. O-Methylbulbocapnine and Dicentrine Suppress LPS-Induced Inflammatory Response by Blocking NF-κB and AP-1 Activation through Inhibiting MAPKs and Akt Signaling in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antinociceptive Properties of Dicentrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antinociceptive properties of S-(+)-Dicentrine, an aporphine alkaloid with significant potential for the development of novel analgesic drugs. This document synthesizes key findings from preclinical studies, detailing the compound's efficacy in various pain models, its proposed mechanism of action, and the experimental protocols utilized in its evaluation.

Quantitative Data Summary

The antinociceptive effects of S-(+)-Dicentrine have been quantified in several murine models of acute and chronic inflammatory pain. The following tables summarize the key findings.

Table 1: Efficacy of S-(+)-Dicentrine in Chemical Nociception Models

| Pain Model | Administration Route | Dose | Effect | Reference |

| Acetic Acid-Induced Writhing | Oral (p.o.) | 30-300 mg/kg | Dose-dependent inhibition of abdominal constrictions. | [1][2] |

| Formalin Test (Phase 1 & 2) | Oral (p.o.) | 30-300 mg/kg | Inhibition of both the neurogenic (Phase 1) and inflammatory (Phase 2) phases of formalin-induced nociception. | [1][2] |

| Cinnamaldehyde-Induced Nociception (Licking) | Oral (p.o.) | 100 mg/kg | 75±1% inhibition of licking behavior.[3] | [3] |

| Cinnamaldehyde-Induced Nociception (Licking) | Intraplantar (i.pl.) | 100 µ g/paw | 53±8% inhibition of licking behavior.[3] | [3] |

| Cinnamaldehyde-Induced Cold Hypersensitivity | Oral (p.o.) | 100 mg/kg | 80±13% increase in paw withdrawal latency on a cold plate.[3][4] | [3][4] |

Table 2: Efficacy of S-(+)-Dicentrine in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

| Hypersensitivity Type | Administration Route | Dose | Key Findings | Reference |

| Mechanical Hypersensitivity | Oral (p.o.) | 100 mg/kg | Reversed CFA-induced mechanical hypersensitivity, with the effect lasting up to 2 hours. On days 7 and 10 post-CFA, inhibitions of 68±13% and 65±10% were observed, respectively.[3][4][5] | [3][4][5] |

| Cold Hypersensitivity (Acetone Test) | Oral (p.o.) | 100 mg/kg | Reduced responses to acetone with inhibitions of 79±6% on day 2, 86±4% on day 4, and 100% on day 7 post-CFA injection.[3][4] | [3][4] |

| Heat Hypersensitivity (Hot Plate Test) | Oral (p.o.) | 100 mg/kg | No significant effect on heat hypersensitivity, suggesting no interaction with TRPV1 channels.[3][5] | [3][5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the antinociceptive properties of S-(+)-Dicentrine.

Animal Models

All experiments were conducted using adult male Swiss mice, weighing between 25 and 35 grams. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All procedures were performed in accordance with ethical guidelines for the treatment of laboratory animals.[3]

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain.[1]

-

Mice are pre-treated with S-(+)-Dicentrine (30-300 mg/kg, p.o.) or vehicle.

-

After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is administered intraperitoneally.

-

The number of abdominal constrictions (writhing) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage of inhibition is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Formalin Test

This test assesses both acute neurogenic pain (Phase 1) and persistent inflammatory pain (Phase 2).[1]

-

Mice are pre-treated with S-(+)-Dicentrine (30-300 mg/kg, p.o.) or vehicle.

-

Following the pre-treatment period, 20 µL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.

-

The amount of time the animal spends licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

-

The antinociceptive effect is determined by the reduction in licking time in the treated groups compared to the control group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the assessment of mechanical and thermal hypersensitivity.[3][5]

-

A baseline measurement of paw withdrawal threshold (mechanical) or latency (thermal) is taken.

-

Inflammation is induced by injecting CFA into the plantar surface of the hind paw.

-

Hypersensitivity is allowed to develop over several days.

-

On the testing days, S-(+)-Dicentrine (100 mg/kg, p.o.) or vehicle is administered.

-

Mechanical Hypersensitivity: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.[3]

-

Cold Hypersensitivity: Evaluated by applying a drop of acetone to the paw and measuring the duration of the response (licking, shaking).[3][5]

-

Heat Hypersensitivity: Measured using a hot plate apparatus, with the latency to paw withdrawal recorded.[3][5]

TRP Channel Agonist-Induced Nociception

These experiments are designed to investigate the involvement of specific Transient Receptor Potential (TRP) channels in the mechanism of action of S-(+)-Dicentrine.[3][5]

-

Cinnamaldehyde (TRPA1 Agonist): Mice are pre-treated with S-(+)-Dicentrine either orally (100 mg/kg) or intraplantarly (100 µ g/paw ). Cinnamaldehyde is then injected into the paw, and the licking time is recorded.[3][5]

-

Capsaicin (TRPV1 Agonist): A similar protocol is followed, using capsaicin as the nociceptive agent to assess the involvement of TRPV1 channels. S-(+)-Dicentrine did not inhibit capsaicin-induced nociception, indicating a lack of interaction with TRPV1 channels.[3][5]

Mechanism of Action and Signaling Pathways

The antinociceptive effects of S-(+)-Dicentrine are primarily attributed to its interaction with the TRPA1 ion channel.[3][4] Studies have shown that S-(+)-Dicentrine effectively reduces nociceptive behaviors induced by the TRPA1 agonist cinnamaldehyde.[3][5] Conversely, it has no effect on nociception induced by the TRPV1 agonist capsaicin, suggesting selectivity for TRPA1 over TRPV1.[3][5] Furthermore, the antinociceptive action of a chloroform fraction containing dicentrine was not reversed by the opioid receptor antagonist naloxone or the adenosine receptor antagonist caffeine, indicating that the opioid and adenosinergic systems are unlikely to be involved in its mechanism.[1][2]

The proposed signaling pathway involves the inhibition of TRPA1 channels on primary sensory neurons, which are activated by inflammatory mediators during tissue injury. By blocking these channels, S-(+)-Dicentrine prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals to the central nervous system.

Caption: Proposed mechanism of S-(+)-Dicentrine's antinociceptive action via TRPA1 channel inhibition.

Experimental Workflow Visualization

The general workflow for in vivo assessment of the antinociceptive properties of S-(+)-Dicentrine follows a standardized process of animal habituation, baseline testing, drug administration, and post-treatment assessment in a specific pain model.

Caption: General experimental workflow for in vivo antinociceptive studies of S-(+)-Dicentrine.

Conclusion

S-(+)-Dicentrine hydrochloride has demonstrated significant antinociceptive properties in both acute and chronic inflammatory pain models.[1][3][5] Its efficacy in attenuating mechanical and cold hypersensitivity, coupled with a mechanism of action that appears to be independent of the opioid and adenosinergic systems, highlights its potential as a lead compound for the development of new, non-opioid analgesics.[1][2][3] The primary molecular target appears to be the TRPA1 ion channel, a key player in inflammatory pain states.[3][4] Further research is warranted to fully elucidate the precise nature of the interaction between S-(+)-Dicentrine and the TRPA1 channel and to evaluate its therapeutic potential in more complex pain models.

References

- 1. Antinociceptive effects of a chloroform extract and the alkaloid dicentrine isolated from fruits of Ocotea puberula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]

- 5. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-tumor Effects of Dicentrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine hydrochloride, an aporphine alkaloid extracted from various medicinal plants, has demonstrated significant potential as an anti-tumor agent. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer effects, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary modes of action of this compound include the induction of apoptosis and cell cycle arrest in cancer cells, alongside the modulation of critical signaling pathways such as NF-κB and PI3K/Akt. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Dicentrine is a naturally occurring aporphine alkaloid found in plants of the Lindera genus and other species.[1] It has been traditionally used in folk medicine for various ailments, and recent scientific investigations have highlighted its pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3] This guide focuses on the anti-tumor effects of its hydrochloride salt, this compound, delving into the molecular mechanisms that underpin its cytotoxicity against cancer cells.

Mechanisms of Anti-tumor Action

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. It can sensitize cancer cells to TNF-α-induced apoptosis.[2][3] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways, characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3]

Key apoptotic events induced by this compound include:

-

Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[2][3]

-

Inhibition of Anti-apoptotic Proteins: Dicentrine has been shown to inhibit the expression of anti-apoptotic proteins such as cIAP2, cFLIP, and Bcl-XL.[2][3]

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[4] This disruption of the cell cycle prevents cancer cells from proliferating. The proposed mechanism for this cell cycle arrest is through the inhibition of topoisomerase II activity, an enzyme crucial for DNA replication and chromosome segregation.[4]

Modulation of Signaling Pathways

This compound significantly impacts key signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[5][6] this compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[2] This inhibition is achieved, at least in part, by suppressing the activation of upstream kinases like TAK1 and IKK.[2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[7][8] this compound has been demonstrated to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.[2] This inhibition contributes to the overall anti-proliferative and pro-apoptotic effects of the compound.

Data Presentation

In Vitro Cytotoxicity

One study reported the IC50 values for Dicentrine in human hepatoma (HepG2) cells.[10] Another study compared the cytotoxic effects of a Dicentrine analogue to D-dicentrine in various cancer cell lines.[11]

| Cell Line | Compound | IC50 (µM) | Reference |

| HepG2 | Dicentrine | 56.70 | [10] |

| Colon Adenocarcinoma | D-dicentrine analogue 1 | More potent than D-dicentrine | [11] |

| Hepatoma | D-dicentrine analogue 1 | More potent than D-dicentrine | [11] |

| Leukemia (HL-60) | D-dicentrine analogue 1 | More potent than D-dicentrine | [11] |

| Epidermoid Carcinoma | D-dicentrine analogue 1 | More potent than D-dicentrine | [11] |

Table 1: In Vitro Cytotoxicity of Dicentrine and its Analogue.

In Vivo Anti-tumor Activity

An in vivo study utilizing a Severe Combined Immunodeficiency (SCID) mouse model demonstrated the anti-tumor efficacy of d-dicentrine.[9]

| Animal Model | Cancer Cell Line | Treatment | Dosage and Schedule | Outcome | Reference |

| SCID Mice | Human Leukemia K562 | Intraperitoneal injection of d-dicentrine | 100 µ g/mouse , twice a week for 4 weeks | Significantly inhibited tumor incidence | [9] |

Table 2: In Vivo Anti-tumor Activity of d-Dicentrine.

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the anti-tumor effects of this compound.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the NF-κB and PI3K/Akt pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound exhibits promising anti-tumor properties through its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the complete spectrum of its molecular targets, conducting more extensive in vivo efficacy and toxicity studies, and exploring potential combination therapies to enhance its anti-cancer activity. This comprehensive understanding will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective anti-tumor agent.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Dicentrine Hydrochloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Dicentrine is a naturally occurring aporphine alkaloid primarily isolated from plant species of the Lauraceae and Menispermaceae families, such as Lindera megaphylla and Stephania epigaea Lo.[1][2][3][4] As a pharmacologically active compound, it has garnered significant interest for its diverse biological activities. This document provides a comprehensive technical overview of the pharmacological profile of Dicentrine hydrochloride, summarizing its mechanisms of action, pharmacodynamic properties, metabolic pathways, and key experimental methodologies. The primary activity of Dicentrine is potent and selective α1-adrenoceptor antagonism, which underlies its significant antihypertensive effects.[1][3][5] Additionally, Dicentrine exhibits promising antitumor, antinociceptive, and anti-platelet properties through various other molecular targets.[6][7][8] This guide consolidates quantitative data into structured tables and visualizes key pathways and workflows to support further research and development.

Physicochemical Properties

Dicentrine is an isoquinoline alkaloid characterized by the aporphine ring system.[6] It is typically studied and formulated as its hydrochloride salt to improve solubility.

| Property | Dicentrine | This compound |

| Molecular Formula | C₂₀H₂₁NO₄[2][6] | C₂₀H₂₂ClNO₄[9] |

| Molecular Weight | 339.39 g/mol [2][10] | 375.85 g/mol [9][10] |

| CAS Number | 517-66-8[2][6] | 1089689-97-3[9] |

| Type | Aporphine Alkaloid[2][6] | Salt of Aporphine Alkaloid |

| Appearance | Data not available | Data not available |

| Solubility | Practically insoluble in water[11] | Data not available |

Pharmacodynamics: Mechanisms of Action

Dicentrine's pharmacological effects are multifaceted, stemming from its interaction with several distinct molecular targets.

Primary Mechanism: α1-Adrenergic Receptor Antagonism

The most well-characterized action of Dicentrine is its potent and competitive antagonism of α1-adrenergic receptors.[1][3] This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like noradrenaline, leading to vasodilation and a reduction in blood pressure.[5][6] Dicentrine's potency is greater than that of phentolamine but less than that of the highly selective α1-antagonist, prazosin.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dicentrine - Wikipedia [en.wikipedia.org]

- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Dicentrine – a naturally occurring aporphine type isoquinoline alkaloid_Chemicalbook [chemicalbook.com]

- 5. Haemodynamic effects of dicentrine, a novel alpha 1-adrenoceptor antagonist: comparison with prazosin in spontaneously hypertensive and normotensive Wistar-Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Dicentrine | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels | PLOS One [journals.plos.org]

- 8. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, (+/-)- | C20H22ClNO4 | CID 73425519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Showing Compound (S)-Dicentrine (FDB002141) - FooDB [foodb.ca]

Dicentrine Hydrochloride: A Technical Guide on its Discovery, History, and Pharmacological Profile

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and detailed pharmacological properties of its hydrochloride salt. The document elucidates its primary mechanisms of action, including its potent α1-adrenoceptor antagonism and its role in modulating the TRPA1 channel, contributing to its antinociceptive effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways to facilitate further investigation and potential therapeutic applications.

Discovery and History

Dicentrine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids characterized by a tetracyclic core. While the precise date and discoverer of its initial isolation are not well-documented in readily available literature, it has been identified in various plant species, predominantly within the Lauraceae and Menispermaceae families.

Notably, Dicentrine has been consistently isolated from Lindera megaphylla, a plant species native to Central and Southern China and parts of Indo-China. It has also been identified in Stephania epigaea, Talauma arcabucoana, and Stephania tetrandrae. The history of aporphine alkaloids dates back to the mid-19th century, with the discovery of apomorphine in 1845, providing a historical context for the subsequent isolation and characterization of related compounds like Dicentrine.

Dicentrine Hydrochloride: Synthesis and Formulation

While a specific, detailed total synthesis protocol for Dicentrine is not extensively reported in common chemical literature, a general method for the preparation of the hydrochloride salt from the isolated natural product can be described.

General Protocol for Hydrochloride Salt Formation

The conversion of the free base Dicentrine alkaloid to its hydrochloride salt typically involves the following steps:

-

Dissolution: The purified Dicentrine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or ethanol.

-

Acidification: A solution of hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the Dicentrine solution with constant stirring.

-

Precipitation: The this compound salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with the anhydrous organic solvent to remove any unreacted starting material and excess HCl, and then dried under vacuum to yield the purified this compound.

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its most prominent activities being α1-adrenoceptor antagonism and modulation of the TRPA1 ion channel.

α1-Adrenoceptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors, which are G protein-coupled receptors involved in the sympathetic nervous system's regulation of smooth muscle contraction.

| Parameter | Agonist | Preparation | Value | Reference |

| pA2 | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [1] |

| pA2 | Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [1] |

| pA2 | Noradrenaline | Human Hyperplastic Prostate | 8.04 ± 0.09 | |

| pA2 | Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 |

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings approximately 3-4 mm in width. The endothelium may be removed by gently rubbing the intimal surface.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs solution at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers for recording tension.

-

Equilibration and Viability Check: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the preparations is assessed by contracting the tissues with a high-potassium solution.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained.

-

Antagonist Incubation: After washing out the agonist, the tissues are incubated with this compound at various concentrations for a predetermined period (e.g., 30 minutes).

-

Post-incubation Response: The cumulative concentration-response curves to the agonist are repeated in the presence of the antagonist.

-

Data Analysis: The pA2 value is calculated using a Schild plot analysis to quantify the competitive antagonism.[1]

Caption: Dicentrine competitively antagonizes the α1-adrenoceptor, preventing Gq protein activation and subsequent downstream signaling leading to smooth muscle contraction.

Antinociceptive Effects and TRPA1 Channel Modulation

Dicentrine has demonstrated significant antinociceptive (pain-relieving) activity, which is likely mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons that is involved in the detection of noxious stimuli.

| Model | Dicentrine Dose (p.o.) | Effect | Inhibition (%) | Reference |

| Cinnamaldehyde-induced licking | 30 mg/kg | Reduction in licking time | 38 ± 10 | |

| Cinnamaldehyde-induced licking | 100 mg/kg | Reduction in licking time | 54 ± 7 | |

| Cinnamaldehyde-induced cold allodynia | 100 mg/kg | Increased paw withdrawal latency | 80 ± 13 |

-

Animals: Male Swiss mice are used for the experiment. They are acclimatized to the laboratory conditions before the study.

-

Drug Administration: this compound is administered orally (p.o.) at the desired doses. A control group receives the vehicle.

-

Induction of Nociception: A specific time after drug administration (e.g., 60 minutes), cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the right hind paw.

-

Behavioral Assessment (Spontaneous Nociception): Immediately after the cinnamaldehyde injection, the mice are placed in an observation chamber, and the total time spent licking the injected paw is recorded for a set period (e.g., 5 minutes).

-

Behavioral Assessment (Cold Allodynia): For cold sensitivity, mice are placed on a cold plate maintained at a specific temperature (e.g., 4°C), and the latency to the first sign of pain (e.g., paw withdrawal, licking, or jumping) is measured.

-

Data Analysis: The data are expressed as the mean ± SEM. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the drug-treated groups with the control group.

Caption: Dicentrine likely exerts its antinociceptive effects by modulating the TRPA1 channel on sensory neurons, thereby reducing the transmission of pain signals.

Anti-tumor and Other Activities

In addition to its effects on adrenoceptors and ion channels, Dicentrine has been investigated for its potential anti-tumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including human hepatoma cells.[2] The proposed mechanisms for its anti-cancer activity include the inhibition of DNA and RNA biosynthesis. Further research is needed to fully elucidate its potential as a therapeutic agent in oncology.

Other reported activities of Dicentrine include the inhibition of platelet aggregation and vasodilation.

Conclusion

This compound is a pharmacologically active aporphine alkaloid with a well-defined profile as a potent α1-adrenoceptor antagonist and a modulator of the TRPA1 channel. These mechanisms of action underpin its observed effects on smooth muscle, blood pressure, and nociception. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various pathological conditions, including hypertension, benign prostatic hyperplasia, and chronic pain. Future investigations should focus on elucidating the precise molecular interactions of Dicentrine with its targets and on conducting preclinical and clinical studies to evaluate its safety and efficacy.

References

Methodological & Application

Dicentrine Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicentrine, an aporphine alkaloid, has demonstrated significant anti-inflammatory and anticancer properties in a variety of in vitro models. This document provides a comprehensive overview of the experimental protocols and application notes for studying the in vitro effects of dicentrine hydrochloride. Key areas of investigation include its cytotoxic and apoptotic effects on cancer cell lines, its ability to induce cell cycle arrest, and its modulation of critical signaling pathways. This guide is intended to assist researchers in designing and executing experiments to further elucidate the therapeutic potential of dicentrine.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PC3 | Prostate Cancer | 18.43 | [1][2] |

| DU145 | Prostate Cancer | 23.53 | [1][2] |

| HepG2 | Hepatocellular Carcinoma | - | [3] |

| A549 | Lung Adenocarcinoma | Not specified | [4][5] |

| HL-60 | Leukemia | Not specified | [6][7] |

| HuH-7 | Hepatoma | Not specified | [7] |

| MS-G2 | Hepatoma | Not specified | [7] |

| HCE-6 | Esophageal Carcinoma | Not specified | [7] |

| Molt-4 | Lymphoma | Not specified | [7] |

| CESS | Lymphoma | Not specified | [7] |

| K562 | Leukemia | Not specified | [7] |

| P388 | Leukemia (Mouse) | Not specified | [8] |

| L1210 | Leukemia (Mouse) | Not specified | [8] |

| B16 | Melanoma (Mouse) | Not specified | [8] |

| MBC2 | Bladder Cancer (Mouse) | Not specified | [8] |

| Colon 26 | Colon Cancer (Mouse) | Not specified | [8] |

Note: IC50 values for some cell lines were not explicitly stated in the provided search results. Further literature review may be required for specific values.

Key In Vitro Mechanisms of Action

This compound exerts its anticancer effects through several key mechanisms:

-

Induction of Apoptosis: Dicentrine promotes programmed cell death in cancer cells. It has been shown to potentiate TNF-α-induced apoptosis in A549 lung adenocarcinoma cells by increasing the activity of caspases-3, -8, and -9, and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5] Furthermore, it downregulates anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.[4][5] In prostate cancer cell lines (PC3 and DU145), dicentrine induces both apoptotic and necrotic cell death.[1]

-

Cell Cycle Arrest: Dicentrine can halt the progression of the cell cycle, thereby inhibiting tumor cell proliferation. Studies have shown that dicentrine and its analogues induce G2/M arrest in HL-60 leukemia cells.[6] This cell cycle arrest is often associated with the activation of DNA damage response pathways.[9]

-

Inhibition of Topoisomerase II: Dicentrine acts as a topoisomerase II inhibitor.[10][11] By interfering with this essential enzyme, dicentrine induces DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[9] A synthetic analogue of dicentrine exhibited even more potent inhibition of topoisomerase II activity.[6]

-

Modulation of NF-κB and AP-1 Signaling: Dicentrine has been shown to suppress the activation of NF-κB and AP-1, key transcription factors involved in inflammation, cell survival, and invasion.[4][5][12] It achieves this by inhibiting the phosphorylation and nuclear translocation of p65 (a subunit of NF-κB) and blocking the activation of upstream kinases such as TAK1, p38, JNK, and Akt.[4][5]

-

Inhibition of Protein Disulfide Isomerase (PDI): In human hepatoma (HepG2) cells, dicentrine has been identified as an inhibitor of protein disulfide isomerase (PDI), an enzyme implicated in cancer cell proliferation and survival.[3][13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-